molecular formula C8H20Si2 B3253931 1,1,4,4-Tetramethyl-1,4-disilinane CAS No. 2295-14-9

1,1,4,4-Tetramethyl-1,4-disilinane

Cat. No.: B3253931
CAS No.: 2295-14-9
M. Wt: 172.41 g/mol
InChI Key: PBSFHKRMPPPFIU-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-1,4-disilinane, also known as 1,1,4,4-TETRAMETHYLDISILETHYLENE, is a chemical compound with the molecular formula C6H18Si2 . It has a molecular weight of 146.38 .


Synthesis Analysis

An environmentally friendly electrochemical synthesis of 1,1,4,4-tetramethyl-2-tetrazene energetic materials from undimethylhydrazine has been reported . This method is simple, clean, and suitable for industrial production .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 115 °C and a density of 0.743 . Its refractive index is n20/D 1.421 . It has a specific gravity of 0.743 and exhibits hydrolytic sensitivity, reacting with aqueous base .

Scientific Research Applications

Organometallic Chemistry and Synthesis

1,1,4,4-Tetramethyl-1,4-disilinane and its derivatives have been widely studied in organometallic chemistry. For example, they have been used in the synthesis of medium-sized ring compounds and various cyclic diynes, which are important in the development of new organometallic complexes (Gleiter, Stahr, & Nuber, 1997). Additionally, these compounds have been employed in reactions to produce unique structures like disilenide ions and disilyne anion radicals, showcasing their versatility in organosilicon chemistry (Kinjo, Ichinohe, & Sekiguchi, 2007).

Safety and Hazards

1,1,4,4-Tetramethyl-1,4-disilinane is classified under GHS07 and GHS02 hazard statements . It’s labeled with the signal word “Danger” and has hazard statements H319-H225-H335-H315 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

1,1,4,4-Tetramethyl-1,4-disilinane shows a promising application prospect in aerospace and munitions manufacturing, among others . Its high enthalpy of formation and environmentally friendly decomposition products make it a prospective alternative liquid propellant .

Properties

IUPAC Name

1,1,4,4-tetramethyl-1,4-disilinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSFHKRMPPPFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC[Si](CC1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780950
Record name 1,1,4,4-Tetramethyl-1,4-disilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-14-9
Record name 1,1,4,4-Tetramethyl-1,4-disilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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